2-Iodo-7-methoxyquinoline-3-carbaldehyde
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Overview
Description
2-Iodo-7-methoxyquinoline-3-carbaldehyde is a chemical compound that has garnered significant attention in scientific research due to its unique structure and diverse range of applications. This compound belongs to the quinoline family, which is known for its aromatic heterocyclic structure. The presence of iodine and methoxy groups in the quinoline ring enhances its chemical reactivity and potential for various applications in medicinal chemistry and material science.
Mechanism of Action
Target of action
Quinoline compounds are known to interact with a variety of biological targets. For instance, some quinoline derivatives have been found to inhibit 3-phosphoinositide-dependent kinase-1 .
Mode of action
The exact mode of action can vary depending on the specific quinoline compound and its target. Some quinoline derivatives are known to inhibit their targets, thereby disrupting their normal function .
Biochemical pathways
Quinoline compounds can affect various biochemical pathways depending on their specific targets. For example, inhibition of 3-phosphoinositide-dependent kinase-1 can disrupt the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation .
Result of action
The molecular and cellular effects of quinoline compounds can vary depending on their specific targets and mode of action. Some quinoline derivatives have shown anticancer activity by inhibiting cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7-methoxyquinoline-3-carbaldehyde typically involves the iodination of 7-methoxyquinoline-3-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-7-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: 2-Iodo-7-methoxyquinoline-3-carboxylic acid.
Reduction: 2-Iodo-7-methoxyquinoline-3-methanol.
Scientific Research Applications
2-Iodo-7-methoxyquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-methoxyquinoline-3-carbaldehyde
- 2-Bromo-7-methoxyquinoline-3-carbaldehyde
- 2-Fluoro-7-methoxyquinoline-3-carbaldehyde
Uniqueness
2-Iodo-7-methoxyquinoline-3-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic properties. Compared to its chloro, bromo, and fluoro analogs, the iodo derivative often exhibits higher reactivity and different biological activities, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-iodo-7-methoxyquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQYRBOLCCOHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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